

5-Bromo-6-methylnicotinic Acid: A Technical Guide to Unveiling Its Biological Potential

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Compound of Interest

Compound Name: **5-Bromo-6-methylnicotinic acid**

Cat. No.: **B1527663**

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Abstract

This technical guide provides a comprehensive overview of **5-Bromo-6-methylnicotinic acid**, a pyridine derivative with significant, yet largely unexplored, potential in medicinal chemistry. While direct biological data on this specific compound is limited, this document synthesizes the current understanding of structurally related nicotinic acid derivatives to forecast its potential therapeutic applications. By examining established synthesis routes, chemical properties, and the known biological activities of analogous compounds—including antimicrobial, anti-inflammatory, and antiproliferative effects—this guide offers a foundational framework for future research. Detailed, field-proven experimental protocols are provided to empower researchers to systematically investigate the hypothesized biological activities of **5-Bromo-6-methylnicotinic acid**, thereby accelerating its potential journey from a laboratory curiosity to a clinically relevant molecule.

Introduction: The Untapped Potential of a Nicotinic Acid Derivative

Nicotinic acid, or Vitamin B3, is a fundamental molecule in biological systems, serving as a precursor to the coenzymes NAD and NADP. Beyond its nutritional role, the nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have been successfully developed to exhibit a wide range of

biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

This guide focuses on a specific, underexplored derivative: **5-Bromo-6-methylNicotinic acid**. The introduction of a bromine atom and a methyl group to the pyridine ring is predicted to significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn could enhance its biological activity and target specificity.

Despite its promising structure, there is a notable absence of comprehensive studies on the biological effects of **5-Bromo-6-methylNicotinic acid** in the public domain. This guide aims to bridge that gap by providing a scientifically grounded exploration of its potential biological activities. By synthesizing data from closely related nicotinic acid analogs, we will construct a logical framework for investigating this compound's therapeutic promise. This document is designed not as a mere summary of existing data, but as a practical roadmap for researchers, complete with detailed experimental workflows to validate the hypothesized activities.

Synthesis and Chemical Profile

A crucial first step in investigating a novel compound is understanding its synthesis and chemical characteristics.

2.1. Synthesis Routes

The synthesis of **5-Bromo-6-methylNicotinic acid** has been documented, with a common method involving the hydrolysis of its corresponding ethyl ester. One reported synthesis involves treating ethyl 5-bromo-6-methylnicotinate with an aqueous solution of sodium hydroxide in ethanol at room temperature.[4] The reaction is followed by acidification to precipitate the desired **5-bromo-6-methylNicotinic acid**.[4] The starting ester, ethyl 5-bromo-6-methylnicotinate, can be prepared through multi-step reactions, which are detailed in various organic chemistry resources.[5][6]

2.2. Chemical Properties

A clear understanding of the physicochemical properties of **5-Bromo-6-methylNicotinic acid** is essential for designing and interpreting biological assays.

Property	Value	Source
CAS Number	1190862-72-6	[4] [7]
Molecular Formula	C7H6BrNO2	[4]
Molecular Weight	216.03 g/mol	[4]
Appearance	White to yellow solid	[4]
Predicted pKa	3.25 ± 0.10	[4]
Predicted Boiling Point	333.0 ± 42.0 °C	[4]
Predicted Density	1.692 ± 0.06 g/cm³	[4]

Note: Some properties are predicted based on computational models.

Hypothesized Biological Activities: An Evidence-Based Approach

Based on the extensive research into nicotinic acid derivatives, we can logically infer several potential biological activities for **5-Bromo-6-methylnicotinic acid**.

3.1. Potential Antimicrobial and Antifungal Activity

Nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazolines, have demonstrated significant activity against various pathogens.[\[8\]](#)[\[9\]](#) Studies have shown that certain derivatives exhibit potent effects against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 1.95 µg/mL.[\[8\]](#) The fungistatic and fungicidal activity against *Candida* species has also been reported.[\[8\]](#)

The presence of a bromine atom on the pyridine ring of **5-Bromo-6-methylnicotinic acid** may enhance its antimicrobial potential. Halogenation is a common strategy in medicinal chemistry to increase the lipophilicity of a compound, which can improve its ability to penetrate microbial cell membranes.

3.2. Potential Anti-inflammatory Effects

Several novel series of nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties.[\[10\]](#)[\[11\]](#)[\[12\]](#) These compounds have been shown to inhibit key inflammatory mediators and enzymes. For instance, some derivatives have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins which drive inflammation.[\[12\]](#) Furthermore, studies have shown that certain nicotinic acid derivatives can significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6) in cell-based assays.[\[10\]](#)[\[11\]](#) The structural features of **5-Bromo-6-methylnicotinic acid** make it a compelling candidate for investigation as a novel anti-inflammatory agent.

3.3. Potential Antiproliferative Activity

The pyridine nucleus is a common scaffold in the design of anticancer agents.[\[3\]](#)[\[13\]](#) Research has shown that certain nicotinic acid derivatives, such as nicotinamides and thienopyridines, exhibit significant antiproliferative activity against various human cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cells.[\[13\]](#)[\[14\]](#) Some derivatives have also been found to inhibit key signaling pathways involved in cancer progression, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway, and to induce apoptosis.[\[3\]](#) Given these precedents, **5-Bromo-6-methylnicotinic acid** warrants investigation for its potential as an antiproliferative agent.

3.4. Potential Activity in Central Nervous System (CNS) Disorders

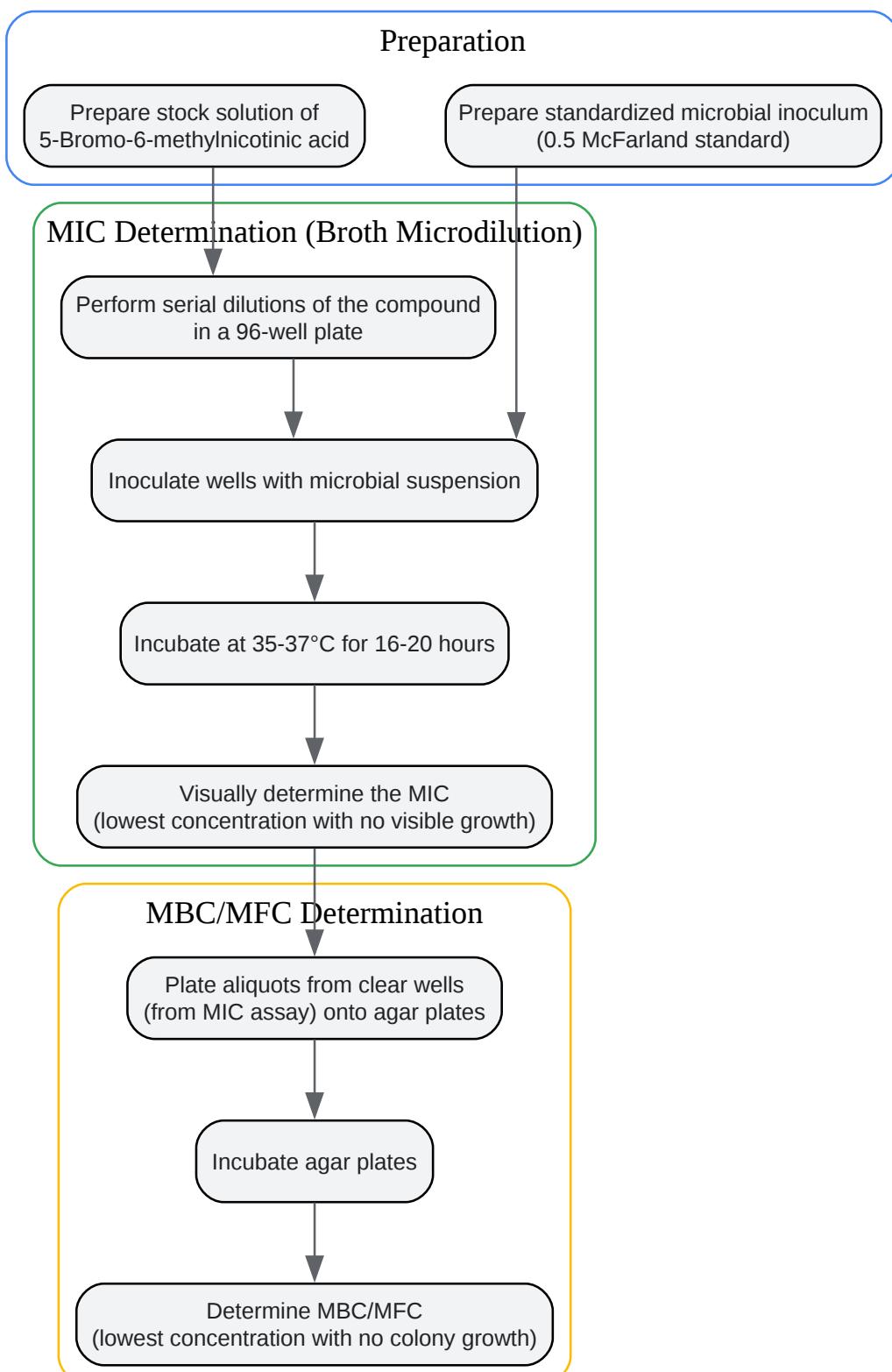
Niacin and its derivatives are known to play a crucial role in the development and survival of neurons.[\[15\]](#)[\[16\]](#) There is growing interest in the therapeutic potential of nicotinic acid derivatives for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[\[15\]](#)[\[17\]](#) Clinical studies are underway to investigate the effects of niacin in Alzheimer's disease.[\[18\]](#)[\[19\]](#) The mechanisms of action are thought to involve anti-inflammatory and antioxidant effects within the CNS.[\[15\]](#) The unique substitution pattern of **5-Bromo-6-methylnicotinic acid** could lead to novel interactions with CNS targets.

Proposed Experimental Workflows: A Practical Guide for Researchers

To validate the hypothesized biological activities of **5-Bromo-6-methylnicotinic acid**, a systematic and rigorous experimental approach is required. The following protocols are based on established, peer-reviewed methodologies.

4.1. In Vitro Antimicrobial Susceptibility Testing

This workflow is designed to determine the minimum concentration of **5-Bromo-6-methylnicotinic acid** required to inhibit or kill various microorganisms.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

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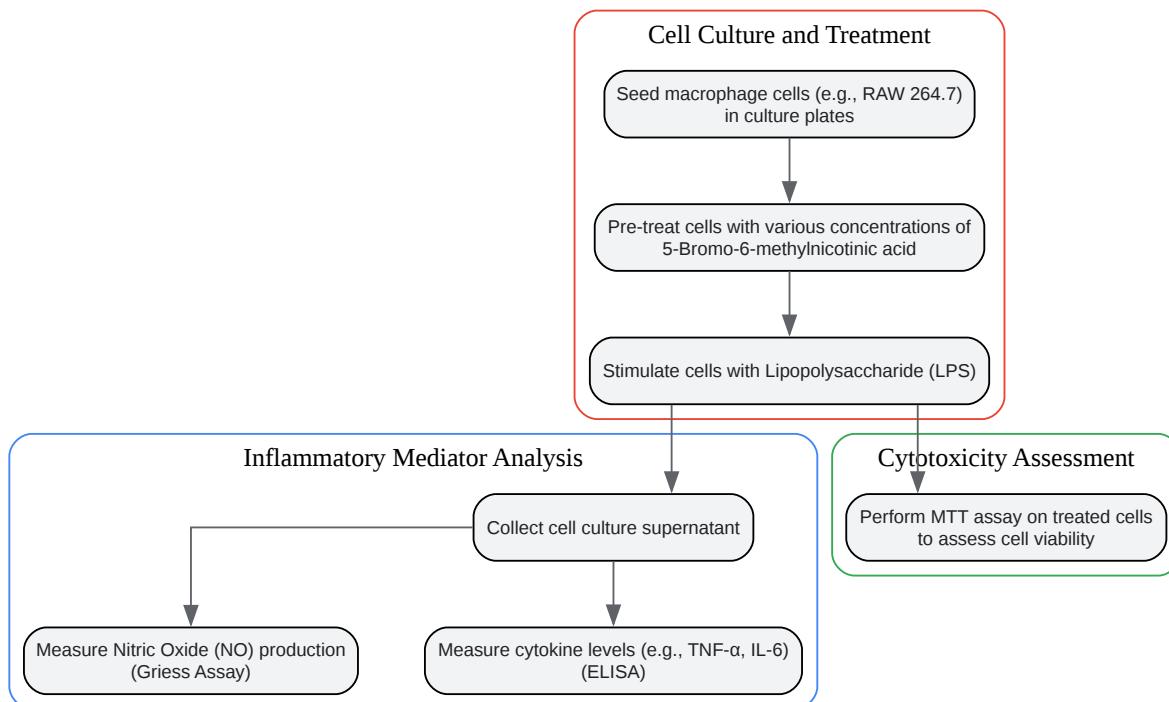
Workflow for Antimicrobial Susceptibility Testing.

Protocol:

- Preparation of Compound and Inoculum:
 - Prepare a stock solution of **5-Bromo-6-methylnicotinic acid** in a suitable solvent (e.g., DMSO).
 - Culture the test microorganisms (e.g., *S. aureus*, *E. coli*, *C. albicans*) and prepare a standardized inoculum equivalent to a 0.5 McFarland standard.[20]
- Broth Microdilution for MIC:
 - In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in an appropriate broth medium.
 - Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
 - Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
 - The MIC is the lowest concentration of the compound that completely inhibits visible growth.[20]
- Determination of MBC/MFC:
 - Take an aliquot from the wells of the MIC plate that show no visible growth.
 - Spread the aliquot onto an appropriate agar medium.
 - Incubate the agar plates.
 - The MBC (Minimum Bactericidal Concentration) or MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in no microbial growth on the agar plate.

4.2. In Vitro Anti-inflammatory Assays

This workflow assesses the potential of **5-Bromo-6-methylnicotinic acid** to modulate inflammatory responses in a cellular model.[25][26][27][28][29]



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Workflow for In Vitro Anti-inflammatory Assays.

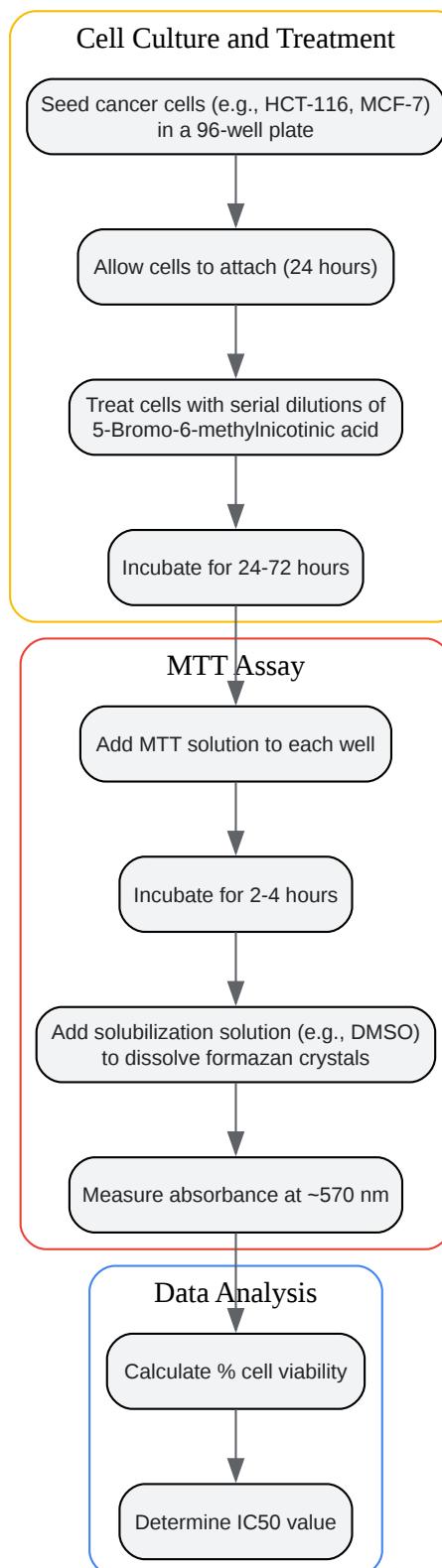
Protocol:

- Cell Culture and Treatment:
 - Culture a suitable macrophage cell line (e.g., RAW 264.7) in 96-well or 6-well plates.
 - Pre-treat the cells with various concentrations of **5-Bromo-6-methylnicotinic acid** for 1-2 hours.

- Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).[25]
- Nitric Oxide (NO) Production Assay (Griess Assay):
 - Collect the cell culture supernatant.
 - Add Griess reagent to the supernatant.
 - Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO. A decrease in absorbance indicates inhibition of NO production.[26]
- Cytokine Quantification (ELISA):
 - Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentration of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the cell culture supernatant according to the manufacturer's instructions.[29]
- Cell Viability Assay (MTT):
 - It is crucial to confirm that any observed anti-inflammatory effects are not due to cytotoxicity.
 - Treat the cells with the compound as described above.
 - Add MTT solution to the cells and incubate.
 - Solubilize the resulting formazan crystals and measure the absorbance to determine cell viability.[25]

4.3. In Vitro Antiproliferative Assay (MTT Assay)

This workflow is used to evaluate the cytotoxic effects of **5-Bromo-6-methylnicotinic acid** on cancer cell lines.[30][31][32][33]

[Click to download full resolution via product page](#)**Workflow for In Vitro Antiproliferative Assay.**

Protocol:

- Cell Seeding and Treatment:
 - Seed the chosen cancer cell lines in a 96-well plate at an appropriate density.
 - Allow the cells to adhere for 24 hours.
 - Treat the cells with a range of concentrations of **5-Bromo-6-methylNicotinic acid** and incubate for a defined period (e.g., 48 or 72 hours).[30]
- MTT Assay:
 - Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
 - Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[31]
 - Measure the absorbance of the solution using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration compared to an untreated control.
 - Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

5-Bromo-6-methylNicotinic acid represents a promising, yet understudied, molecule in the vast landscape of medicinal chemistry. Based on a comprehensive analysis of its structural analogs, there is a strong scientific rationale to investigate its potential as an antimicrobial, anti-inflammatory, antiproliferative, and neuroactive agent. The presence of the bromo and methyl substituents on the nicotinic acid scaffold provides a unique chemical entity that warrants thorough biological evaluation.

This technical guide has provided a foundational framework for initiating this research. By detailing the known synthesis and chemical properties, and by providing robust, step-by-step experimental protocols, we aim to empower researchers to systematically uncover the biological activities of this compound. The successful validation of any of the hypothesized activities could pave the way for further preclinical and clinical development, potentially leading to novel therapeutic agents for a range of diseases. Future research should focus not only on confirming these activities but also on elucidating the underlying mechanisms of action and exploring structure-activity relationships through the synthesis of further derivatives.

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